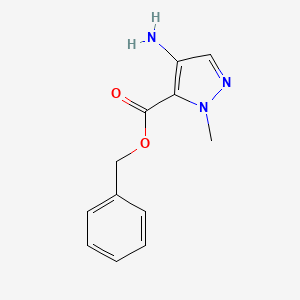

Benzyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate

Description

Benzyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate is a compound belonging to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry. Pyrazoles are heterocyclic compounds characterized by a five-membered ring with two adjacent nitrogen atoms. This specific compound features a benzyl group, an amino group, and a carboxylate group, making it a valuable intermediate in various chemical reactions and applications.

Properties

Molecular Formula |

C12H13N3O2 |

|---|---|

Molecular Weight |

231.25 g/mol |

IUPAC Name |

benzyl 4-amino-2-methylpyrazole-3-carboxylate |

InChI |

InChI=1S/C12H13N3O2/c1-15-11(10(13)7-14-15)12(16)17-8-9-5-3-2-4-6-9/h2-7H,8,13H2,1H3 |

InChI Key |

YQYFARSADNFWQU-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=C(C=N1)N)C(=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthesis via Cyclocondensation of Hydrazines with α,β-Unsaturated Carbonyl Compounds

One of the prevalent routes involves the cyclocondensation of hydrazine derivatives with α,β-unsaturated carbonyl compounds, followed by subsequent functionalization to introduce the benzyl ester and amino groups.

- Preparation of α,β-unsaturated carbonyl precursor: Typically, this involves the synthesis of methyl or benzyl esters of α,β-unsaturated acids.

- Hydrazine reaction: Hydrazine hydrate reacts with the unsaturated carbonyl compound under reflux conditions, leading to cyclization and formation of the pyrazole ring.

- Substitution at the 4-position: The amino group at the 4-position can be introduced by selective nitration and reduction or via direct substitution if suitable intermediates are used.

- Methyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate can be synthesized via this route, followed by N-methylation at the pyrazole nitrogen to obtain the methylated derivative.

Alkylation of Pyrazole-3-carboxylate Derivatives

Another common method involves alkylation of pre-formed pyrazole carboxylate derivatives:

- Starting material: Methyl or benzyl pyrazole-3-carboxylate.

- Alkylation: The N-1 position of the pyrazole ring is alkylated using alkyl halides (e.g., benzyl bromide) in the presence of a base such as potassium carbonate.

- Amino group introduction: The amino group at the 4-position can be introduced through nitration followed by reduction or via direct amino substitution if the intermediate bears a suitable leaving group.

Pyrazole-3-carboxylate + benzyl bromide → N-benzyl pyrazole-3-carboxylate

Followed by nitration and reduction to convert a nitro group to an amino group at the 4-position.

Cyclization of β-Ketonitriles with Hydrazines

This route is notably versatile for synthesizing 5-aminopyrazoles and can be adapted for benzyl ester derivatives:

- Preparation of β-ketonitrile: Starting from appropriate ketones and nitrile precursors.

- Reaction with hydrazines: The β-ketonitrile reacts with hydrazines to form pyrazole rings via cyclization.

- Esterification: The carboxylate group can be introduced by esterification of the acid intermediate or by using esterified starting materials.

This method is advantageous for introducing various substituents at the 5-position, including benzyl groups.

Enolate Alkylation of Pyrazole-5-carboxylic Esters

From patent literature, alkylation of the enolate of pyrazole-5-carboxylic esters provides an efficient route:

- Formation of enolate: Using a strong base (e.g., sodium hydride) to generate the enolate of a pyrazole-5-carboxylate.

- Alkylation: Reaction with benzyl halides introduces the benzyl group at the N-1 position.

- Amino group installation: The amino group at the 4-position can be introduced via nitration and subsequent reduction or via direct amino substitution.

Multi-step Synthesis from 1,3-Diketones and Hydrazines

A more elaborate route involves:

- Condensation of 1,3-diketones with hydrazines to form pyrazole derivatives.

- Functionalization at the 5-position with carboxylate groups through oxidation or carboxylation reactions.

- Benzyl ester formation via esterification with benzyl alcohol derivatives.

Data Table Summarizing Key Methods

| Method | Starting Materials | Key Reactions | Advantages | Limitations |

|---|---|---|---|---|

| Cyclocondensation | Hydrazines + α,β-unsaturated carbonyls | Cyclization | Versatile, broad scope | Requires multiple steps for substitution |

| Alkylation of Pyrazole Carboxylates | Pyrazole-3-carboxylate derivatives | N-alkylation | Straightforward, high yield | Selectivity issues |

| β-Ketonitrile + Hydrazine | β-Ketonitriles | Cyclization | Good for diverse substitutions | Requires precursor synthesis |

| Enolate Alkylation | Pyrazole-5-carboxylate esters | Enolate formation + alkylation | Precise substitution control | Sensitive to reaction conditions |

| 1,3-Diketone + Hydrazine | Diketones + hydrazines | Condensation + oxidation | Suitable for complex derivatives | Multi-step process |

Chemical Reactions Analysis

Types of Reactions: Benzyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carboxylate group can be reduced to an alcohol.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents like sodium hydride or potassium tert-butoxide in aprotic solvents.

Major Products:

Oxidation: Nitro derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

Benzyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential as a lead compound in drug discovery, particularly for targeting specific enzymes and receptors.

Industry: Utilized in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of Benzyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, while the benzyl group can enhance lipophilicity and membrane permeability. The carboxylate group can participate in ionic interactions, stabilizing the compound within biological systems .

Comparison with Similar Compounds

4-Amino-1-methyl-1H-pyrazole-5-carboxylate: Lacks the benzyl group, resulting in different reactivity and applications.

Benzyl 4-hydroxy-1-methyl-1H-pyrazole-5-carboxylate: Contains a hydroxyl group instead of an amino group, leading to different chemical properties.

Benzyl 4-amino-1-phenyl-1H-pyrazole-5-carboxylate: Features a phenyl group instead of a methyl group, affecting its biological activity.

Uniqueness: Benzyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the benzyl group enhances its lipophilicity, making it more suitable for certain applications compared to its analogs .

Biological Activity

Benzyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate (BAMPC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its potential as an antiviral agent. This article provides a comprehensive overview of the biological activity of BAMPC, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

BAMPC features a unique pyrazole structure characterized by the following:

- Molecular Formula : CHNO

- Molecular Weight : Approximately 231.25 g/mol

- Functional Groups : Contains a benzyl group, an amino group, and a carboxylate functional group.

The structural arrangement enhances its interaction with biological targets, particularly in antiviral applications.

BAMPC exhibits its biological effects primarily through:

- Inhibition of HIV-1 Replication : Studies have shown that BAMPC acts as an inhibitor of HIV-1 replication in vitro. It operates through non-toxic mechanisms that do not engage classical antiviral pathways, which is advantageous for overcoming drug resistance .

- Enzyme Interaction : The compound has been reported to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.

Biological Activity Overview

BAMPC has been evaluated for various biological activities, including:

- Antiviral Activity : Notably effective against HIV-1, BAMPC demonstrates dose-dependent activity without significant toxicity.

- Anticancer Potential : Similar pyrazole derivatives have shown promise in treating various cancers. BAMPC's structural analogs are known to inhibit the growth of multiple cancer cell lines, suggesting potential applications in oncology .

Structure-Activity Relationship (SAR)

The efficacy of BAMPC and its derivatives can be influenced by modifications to its structure. Key findings from SAR studies include:

| Compound | Modification | Biological Activity |

|---|---|---|

| BAMPC | Benzyl group | Effective against HIV-1 |

| 4-Amino derivatives | Varying substitutions | Enhanced anticancer activity |

| Other pyrazole derivatives | Different functional groups | Diverse biological activities (anticancer, anti-inflammatory) |

Research indicates that modifications at specific positions on the pyrazole ring can significantly alter biological activity, underscoring the importance of structural optimization in drug development .

Case Studies

Several case studies highlight the biological efficacy of BAMPC and related compounds:

- HIV Inhibition Study :

- Cancer Cell Proliferation :

- Enzyme Inhibition Studies :

Q & A

Q. What are the standard synthetic routes for preparing benzyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via cyclocondensation of a β-ketoester (e.g., ethyl acetoacetate) with substituted hydrazines, followed by benzylation. For example, demonstrates the cyclocondensation of ethyl acetoacetate, DMF-DMA, and phenylhydrazine to form pyrazole esters, which can be adapted by substituting phenylhydrazine with methylhydrazine for the 1-methyl group. Subsequent benzylation at the 4-position can be achieved using benzyl bromide under basic conditions. Optimization involves adjusting reaction time (typically 12–24 hours), temperature (80–120°C), and catalyst (e.g., p-toluenesulfonic acid) to improve yields (65–85%) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR identify substituent positions and ester/amino group integration. For instance, the benzyl group’s aromatic protons appear as a multiplet at δ 7.2–7.4 ppm, while the pyrazole ring protons resonate between δ 6.5–8.0 ppm .

- X-ray Crystallography : Single-crystal X-ray diffraction (using SHELXL for refinement) confirms bond angles (e.g., C–N–C angles ~120° in pyrazole rings) and packing interactions. highlights R-factors <0.05 for high-resolution structures .

Advanced Research Questions

Q. How can computational methods resolve contradictions between experimental and theoretical spectral data for this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) predict IR, NMR, and UV-Vis spectra, which can be compared to experimental data. For example, used Gaussian 09 to optimize geometry and calculate vibrational frequencies, identifying discrepancies in carbonyl stretching modes (theoretical: 1720 cm⁻¹ vs. experimental: 1705 cm⁻¹) due to solvent effects . Adjustments include incorporating solvent models (e.g., PCM) or scaling factors for accurate alignment.

Q. What strategies are effective for functionalizing the amino and ester groups in this compound for drug discovery applications?

- Methodological Answer :

- Amino Group : Acylation with acid chlorides (e.g., acetyl chloride) or sulfonylation (e.g., benzenesulfonyl chloride) under Schotten-Baumann conditions (0–5°C, NaOH/water) introduces diversely substituted amides .

- Ester Group : Hydrolysis with LiOH/THF/water yields the carboxylic acid (4-amino-1-methyl-1H-pyrazole-5-carboxylic acid), which can couple with amines via EDC/HOBt to form amides (e.g., ’s synthesis of anticancer derivatives) .

Q. How do steric and electronic effects influence the regioselectivity of electrophilic substitution on the pyrazole ring?

- Methodological Answer : The 4-amino group directs electrophiles (e.g., nitration, halogenation) to the ortho and para positions via resonance. For example, bromination at the 3-position (para to the amino group) is favored due to electron-donating effects. Steric hindrance from the 1-methyl group reduces substitution at adjacent positions. Computational modeling (e.g., Molecular Electrostatic Potential maps) predicts reactivity hotspots .

Applications in Academic Research

- Drug Discovery : The scaffold serves as a precursor for kinase inhibitors (e.g., ’s anticancer pyrazole-carboxamides) .

- Material Science : Coordination complexes with transition metals (e.g., Fe, Mn) exploit the amino and carboxylate groups for catalytic applications () .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.